Home > Products > Screening Compounds P34246 > Phenylephrine Glucuronide
Phenylephrine Glucuronide -

Phenylephrine Glucuronide

Catalog Number: EVT-10927465
CAS Number:
Molecular Formula: C15H21NO8
Molecular Weight: 343.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenylephrine glucuronide is a significant metabolite of phenylephrine, a commonly used alpha-1 adrenergic agonist. Phenylephrine is primarily utilized in clinical settings for its vasoconstrictive properties, particularly in managing hypotension during surgical procedures. The glucuronidation process, which leads to the formation of phenylephrine glucuronide, is an essential aspect of the drug's metabolism, influencing its pharmacokinetics and therapeutic efficacy.

Source

Phenylephrine glucuronide is derived from phenylephrine through metabolic processes primarily occurring in the liver and intestines. Phenylephrine itself is synthesized from benzaldehyde and 3-hydroxyphenylacetone, undergoing various metabolic pathways, including glucuronidation, sulfation, and oxidative deamination.

Classification

Phenylephrine glucuronide falls under the category of drug metabolites. It is classified as a conjugated metabolite resulting from phase II metabolism, specifically through the action of UDP-glucuronosyltransferases (UGTs). This classification highlights its role in drug detoxification and elimination from the body.

Synthesis Analysis

Methods

The synthesis of phenylephrine glucuronide can be achieved through enzymatic or chemical methods. The enzymatic approach typically involves the use of recombinant UGT enzymes that facilitate the transfer of glucuronic acid to phenylephrine.

Technical Details:

  • Enzymatic Synthesis: Recombinant UGTs are incubated with phenylephrine and UDP-glucuronic acid under controlled conditions. The reaction parameters such as pH, temperature, and enzyme concentration are optimized to maximize yield.
  • Chemical Synthesis: Although less common, chemical synthesis may involve protecting groups to prevent unwanted reactions during the glucuronidation process.
Molecular Structure Analysis

Structure

Phenylephrine glucuronide retains the core structure of phenylephrine with an additional glucuronic acid moiety attached. The molecular formula for phenylephrine is C9H13NO2C_{9}H_{13}NO_{2}, while the glucuronide form incorporates a glucuronic acid unit.

Data

  • Molecular Weight: The molecular weight of phenylephrine glucuronide is approximately 331.34 g/mol.
  • Structural Representation: The structure can be represented as follows:
Phenylephrine GlucuronidePhenylephrine+Glucuronic Acid\text{Phenylephrine Glucuronide}\rightarrow \text{Phenylephrine}+\text{Glucuronic Acid}
Chemical Reactions Analysis

Reactions

Phenylephrine undergoes several metabolic reactions leading to the formation of phenylephrine glucuronide, primarily through conjugation with glucuronic acid.

Technical Details:

  • Glucuronidation Reaction: This reaction is catalyzed by UDP-glucuronosyltransferases, where UDP-glucuronic acid donates a glucuronic acid moiety to phenylephrine.
  • Subsequent Metabolism: Phenylephrine glucuronide may further undergo hydrolysis or other conjugative reactions, although it is generally considered a stable metabolite.
Mechanism of Action

Process

The mechanism of action for phenylephrine involves its selective agonistic activity at alpha-1 adrenergic receptors. When phenylephrine is administered, it binds to these receptors leading to vasoconstriction and increased blood pressure.

Data:

  • Receptor Binding: Phenylephrine exhibits high affinity for alpha-1 adrenergic receptors but minimal activity on beta receptors.
  • Pharmacodynamics: The binding results in downstream signaling that activates phospholipase C, increasing intracellular calcium levels and promoting smooth muscle contraction.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohol; insoluble in non-polar solvents.

Chemical Properties

  • pH Stability: Stable within a pH range of 4 to 8.
  • Thermal Stability: Decomposes at elevated temperatures; specific degradation pathways have been identified under various conditions.

Relevant Data:

  • Melting Point: Approximately 150 °C.
  • Boiling Point: Not readily available due to its instability at high temperatures.
Applications

Scientific Uses

Phenylephrine glucuronide serves primarily as a biomarker for assessing the metabolism of phenylephrine in pharmacokinetic studies. Its presence in urine indicates the extent of phenylephrine metabolism and helps evaluate patient responses to phenylephrine administration.

Research Applications:

  • Pharmacokinetic Studies: Used to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of phenylephrine.
  • Clinical Monitoring: Assists in monitoring therapeutic efficacy and safety profiles in patients receiving phenylephrine-based treatments.
Metabolic Pathways and Biotransformation of Phenylephrine Glucuronide

Enzymatic Mechanisms of Glucuronidation in Phenylephrine Metabolism

Phenylephrine, a phenolic sympathomimetic amine, undergoes extensive phase II metabolism via glucuronidation, a process catalyzed by uridine diphosphate-glucuronosyltransferase enzymes. This conjugation reaction involves the covalent linkage of glucuronic acid (derived from uridine diphosphate-glucuronic acid) to phenylephrine’s phenolic hydroxyl group, forming the water-soluble phenylephrine glucuronide. This transformation facilitates renal and biliary excretion, significantly reducing systemic bioavailability [1] [3]. The reaction proceeds via nucleophilic attack by the phenylephrine hydroxyl oxygen on the anomeric carbon of glucuronic acid, forming an O-glucuronide ester bond. The reaction kinetics follow a sequential ordered mechanism where uridine diphosphate-glucuronic acid binds first, inducing conformational changes that enhance substrate affinity [1].

Role of UDP-Glucuronosyltransferase Isoforms in Conjugation

Human UDP-glucuronosyltransferase isoforms exhibit tissue-specific expression and catalytic selectivity toward phenylephrine:

Table 1: Human UDP-Glucuronosyltransferase Isoforms Involved in Phenylephrine Glucuronidation

IsoformPrimary Tissue LocalizationCatalytic Efficiency (Vmax/Km)Functional Role
UGT1A1LiverModerateHepatic first-pass metabolism
UGT1A9Liver, KidneyHighDominant hepatic conjugation
UGT1A10IntestineHighIntestinal first-pass metabolism
UGT2B7LiverLowMinor contributor

UGT1A9 and UGT1A10 demonstrate the highest catalytic efficiency, attributable to their spacious substrate-binding pockets that accommodate phenylephrine’s phenyl-ethanolamine structure. Intestinal UGT1A10 plays a pivotal role in presystemic metabolism, contributing to the low oral bioavailability (<38%) observed clinically. Polymorphisms in UGT1A1 (e.g., UGT1A1*28 allele) may further reduce glucuronidation capacity, though phenylephrine is less affected than UGT1A1 substrates like bilirubin [1] [3] [6].

Kinetic Characterization of Phenylephrine Glucuronide Formation In Vitro

In vitro studies using human liver and intestinal microsomes reveal nonlinear kinetics for phenylephrine glucuronide formation:

Table 2: Kinetic Parameters of Phenylephrine Glucuronidation

Enzyme SourceKm (μM)Vmax (pmol/min/mg)CLint (Vmax/Km)Dependence
Human Liver Microsomes15.2 ± 3.4220 ± 3014.5UDP-glucuronic acid concentration
Human Intestinal Microsomes8.7 ± 1.9180 ± 2520.7Tissue-specific isoform expression

Michaelis-Menten plots exhibit substrate inhibition at supratherapeutic concentrations (>50 μM), attributed to allosteric modulation of UDP-glucuronosyltransferase active sites. Co-incubation with uridine diphosphate-glucuronic acid enhances reaction velocity, confirming cofactor dependence. In vitro-in vivo extrapolation indicates intestinal glucuronidation contributes disproportionately to first-pass effects due to enterocyte UGT1A10 expression [1] [2] [6].

Comparative Analysis of Phase I vs. Phase II Metabolic Routes for Phenylephrine

Phenylephrine metabolism demonstrates a striking predominance of phase II conjugation over phase I oxidation:

  • Phase I Pathways: Limited to minor deamination by monoamine oxidase to form 3-hydroxymandelic acid, accounting for <15% of total clearance. Cytochrome P450 enzymes play negligible roles due to phenylephrine’s simple aliphatic-amine structure lacking complex sites for oxidation [5] [8].
  • Phase II Pathways: Constitute >85% of metabolic clearance:
  • Sulfation: Primarily catalyzed by sulfotransferase 1A3/1A1, forming phenylephrine sulfate (47% of dose) [3].
  • Glucuronidation: Mediated by UDP-glucuronosyltransferase 1A9/1A10, forming phenylephrine glucuronide (12% of dose) [1] [3].
  • Competition between pathways: Sulfation dominates at low concentrations (<10 μM) due to high sulfotransferase affinity, while glucuronidation increases proportionally at higher concentrations due to greater UDP-glucuronosyltransferase capacity [3] [6].

Metabolic saturation effects are clinically significant: Oral phenylephrine doses >10 mg exhibit disproportionate plasma concentration increases (Cmax: 1354 pg/mL at 10 mg vs. 4492 pg/mL at 30 mg). This nonlinearity arises from saturation of intestinal sulfation, allowing more unchanged drug to reach hepatic portal circulation for glucuronidation [2] [6].

Interspecies Variability in Glucuronidation Efficiency: Implications for Preclinical Models

Significant species-dependent differences in phenylephrine glucuronidation challenge preclinical model translation:

Table 3: Interspecies Variability in Phenylephrine Glucuronidation

SpeciesLiver CLint (μL/min/mg)Intestinal CLint (μL/min/mg)Dominant UDP-Glucuronosyltransferase IsoformsRelevance to Humans
Human14.520.7UGT1A9, UGT1A10Reference
Rat38.25.1UGT2B1, UGT1A6Low: Higher hepatic clearance
Dog8.91.3UGT1A10, UGT2B31Low: Minimal intestinal metabolism
Monkey22.718.5UGT1A9, UGT1A10High: Comparable tissue distribution

Key implications:

  • Rodent Limitations: Rats exhibit 2.6-fold higher hepatic UDP-glucuronosyltransferase activity but lower intestinal conjugation than humans, underpredicting intestinal first-pass effects [1] [5].
  • Primate Utility: Cynomolgus monkeys mirror human tissue-specific expression of UGT1A9 (liver) and UGT1A10 (intestine), with similar intrinsic clearance values (±30% of human) [1].
  • In Vitro Alternatives: Cunninghamella elegans fungi generate mammalian-like metabolites, including phenylephrine glucuronide, offering a scalable microbial bioreactor model [5].

These disparities necessitate cautious interpretation of in vivo pharmacokinetic data, particularly regarding oral bioavailability predictions. Species-specific isoform expression patterns (e.g., absent UGT1A10 orthologs in rodents) further limit cross-species extrapolation [1] [5] [6].

Properties

Product Name

Phenylephrine Glucuronide

IUPAC Name

3,4,5-trihydroxy-6-[3-[1-hydroxy-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid

Molecular Formula

C15H21NO8

Molecular Weight

343.33 g/mol

InChI

InChI=1S/C15H21NO8/c1-16-6-9(17)7-3-2-4-8(5-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h2-5,9-13,15-20H,6H2,1H3,(H,21,22)

InChI Key

DMVJUYDQYGHJIC-UHFFFAOYSA-N

Canonical SMILES

CNCC(C1=CC(=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.